2-[2-(4-Phenylmethoxyphenoxy)ethyl]isoindole-1,3-dione
Overview
Description
2-[2-(4-Phenylmethoxyphenoxy)ethyl]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindole-1,3-dione derivatives.
Preparation Methods
The synthesis of 2-[2-(4-Phenylmethoxyphenoxy)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach is the reaction of 2-iodobenzamides with triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux . This method yields the desired isoindole-1,3-dione derivatives in good to excellent yields.
Chemical Reactions Analysis
2-[2-(4-Phenylmethoxyphenoxy)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of highly substituted isoindole-1,3-dione derivatives .
Scientific Research Applications
2-[2-(4-Phenylmethoxyphenoxy)ethyl]isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of multifunctionalized isoindole-1,3-dione derivatives . Additionally, it is used in the development of new drugs for the treatment of diseases like Parkinson’s and Alzheimer’s . In industry, it is used as a polymer additive and in the production of photochromic materials .
Mechanism of Action
The mechanism of action of 2-[2-(4-Phenylmethoxyphenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it modulates the dopamine receptor D2 by interacting with the main amino acid residues at its allosteric binding site . This interaction can lead to various pharmacological effects, including the potential treatment of neurological disorders .
Comparison with Similar Compounds
2-[2-(4-Phenylmethoxyphenoxy)ethyl]isoindole-1,3-dione can be compared with other similar compounds such as isoindoline-1,3-dione derivatives . These compounds share a similar core structure but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Similar compounds include 2-(2-(3,4-dihydroxyphenyl)ethyl)isoindolin-1,3-dione and 2-(2-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione .
Properties
IUPAC Name |
2-[2-(4-phenylmethoxyphenoxy)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22-20-8-4-5-9-21(20)23(26)24(22)14-15-27-18-10-12-19(13-11-18)28-16-17-6-2-1-3-7-17/h1-13H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGSIMDYBBWALG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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